

The Thermal Degradation of 11-Aminoundecanoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	11-Aminoundecanoic acid	
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This technical guide provides a comprehensive overview of the thermal degradation of **11-aminoundecanoic acid**. It details the primary thermal processes, expected degradation products, and the analytical methods used to characterize its thermal behavior. This document is intended for professionals in research and development who utilize or are investigating the properties of this versatile ω -amino acid.

Introduction

11-Aminoundecanoic acid (11-AUA) is a bifunctional molecule containing both a terminal amine and a terminal carboxylic acid group. This structure makes it a key monomer for the synthesis of Polyamide 11 (Nylon 11), a high-performance bioplastic derived from castor oil.[1] [2][3] Understanding the thermal stability and degradation pathways of 11-AUA is critical for controlling its polymerization, as well as for its application in fields where it may be subjected to elevated temperatures. When heated, 11-AUA undergoes a primary thermal reaction of polycondensation, forming amide linkages with the elimination of water.[4] At higher temperatures, further degradation of the resulting polymer and potentially the monomer itself can occur.

Physicochemical and Thermal Properties

A summary of the key physical and thermal properties of **11-aminoundecanoic acid** is provided in the table below. The melting point is a critical parameter, as the primary thermal



reaction, polycondensation, typically occurs at temperatures around and above this point.

Property	Value	References
Molecular Formula	C11H23NO2	[1]
Molecular Weight	201.31 g/mol	[1]
Appearance	White crystalline solid/powder	[5]
Melting Point	188 - 192.4 °C	[1][3][6]
Primary Thermal Event	Polycondensation	[4]
General Decomposition Temperature Range (for amino acids)	185 - 280 °C	[7][8]

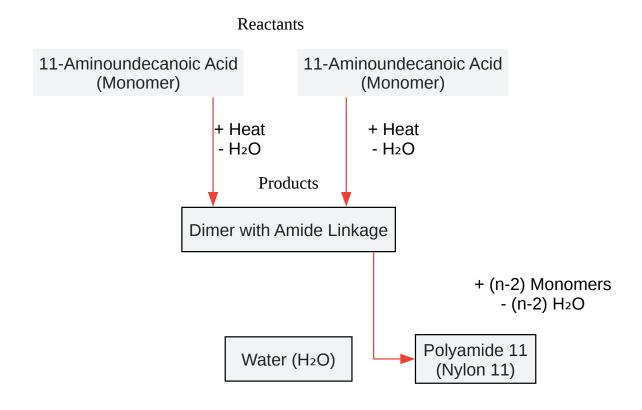
Mechanism of Thermal Degradation

The thermal degradation of **11-aminoundecanoic acid** is primarily initiated by polycondensation. This process can occur in both the solid state at temperatures below the melting point and in the melt state at temperatures above it.[4][9][10]

Primary Degradation Pathway: Polycondensation

Upon heating, the carboxylic acid group of one 11-AUA molecule reacts with the amine group of another, forming an amide bond and releasing a molecule of water. This step-growth polymerization process leads to the formation of dimers, trimers, and eventually high molecular weight Polyamide 11.





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Fig. 1: Polycondensation of 11-Aminoundecanoic Acid.

Secondary Degradation at Higher Temperatures

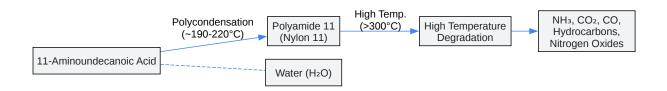
At temperatures significantly above those required for polymerization, the resulting polyamide chains can undergo further degradation. While specific studies on the high-temperature pyrolysis of pure 11-AUA are limited, the degradation of polyamides and other amino acids suggests potential secondary pathways.[7][11] These can include:

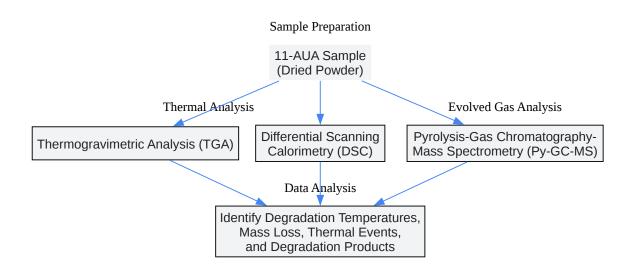
- Hydrolysis: The presence of water (a byproduct of polycondensation) can lead to the hydrolytic cleavage of amide bonds, representing a reverse of the polymerization reaction.
- Deamination and Decarboxylation: At elevated temperatures, amino acids can undergo deamination (loss of an amine group, releasing ammonia) and decarboxylation (loss of a carboxyl group, releasing carbon dioxide).[11]



 Chain Scission: Random cleavage of the polymer backbone can produce a variety of smaller, volatile fragments. When heated to decomposition, the compound is expected to emit toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides.

The overall logical flow from monomer to final degradation products can be visualized as follows:





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